molecular formula C10H8N2O2 B1341813 3-(1H-imidazol-2-yl)benzoic acid CAS No. 391668-62-5

3-(1H-imidazol-2-yl)benzoic acid

Cat. No. B1341813
M. Wt: 188.18 g/mol
InChI Key: MNADQOFGANNAQY-UHFFFAOYSA-N
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Description

3-(1H-imidazol-2-yl)benzoic acid is a compound that features an imidazole ring, which is a five-membered planar ring with three carbon atoms and two nitrogen atoms at non-adjacent positions. This structure is important in the field of medicinal chemistry due to its resemblance to the histidine side chain and its presence in various biologically active molecules.

Synthesis Analysis

The synthesis of imidazole-containing benzoic acids can be complex, involving regioselective methods to ensure the correct substitution pattern on the benzene ring. A study on the synthesis of related compounds, such as 3-(5-amino-4-cyano-1H-imidazol-1-yl)-4-substituted benzoic acids, involved intramolecular cyclization of amino-dicyano-vinyl substituted benzoic acids in the presence of a base . This method could potentially be adapted for the synthesis of 3-(1H-imidazol-2-yl)benzoic acid by modifying the starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of imidazole-containing compounds has been extensively studied using various spectral methods and X-ray crystallography. For instance, the crystal structure of a related compound, 2-[(1H-benzimidazol-2-ylmethyl)-amino]-benzoic acid methyl ester, was determined, and its structural properties were analyzed using density functional theory (DFT) calculations . Similar analytical techniques could be applied to 3-(1H-imidazol-2-yl)benzoic acid to elucidate its molecular geometry, electronic structure, and potential interactions with biological targets.

Chemical Reactions Analysis

Imidazole derivatives can participate in various chemical reactions due to the reactivity of the imidazole ring. For example, the ionothermal synthesis of coordination polymers with 4-(1H-imidazol-1-yl) benzoic acid involved the formation of a 2-D laminar layer based on metal-carboxylate building blocks . The reactivity of the imidazole and benzoic acid moieties in such coordination reactions could provide insights into the chemical behavior of 3-(1H-imidazol-2-yl)benzoic acid in similar contexts.

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazole-containing benzoic acids are influenced by the presence of both the imidazole ring and the carboxylic acid group. These properties can be assessed through experimental measurements and theoretical calculations. For example, the photoluminescence properties of coordination polymers with imidazole-substituted benzoic acids were studied, revealing ligand-centered transitions and ligand-to-metal charge transfer . The solubility, acidity, and potential for hydrogen bonding of 3-(1H-imidazol-2-yl)benzoic acid would be important properties to analyze, as they can affect its biological activity and interaction with other molecules.

Scientific Research Applications

1. Luminescent Sensors for Cyanide and Mercury Ions

Imidazole derivatives, including 3-(1H-imidazol-2-yl)benzoic acid, have been utilized as reversible luminescent sensors for the detection of cyanide and mercury ions. These compounds demonstrate selective sensing towards CN- ions, leading to fluorescence quenching and a decrease in singlet state lifetime. This property is useful in environmental monitoring and analytical chemistry (Emandi, Flanagan & Senge, 2018).

2. Metal–Organic Frameworks (MOFs)

3-(1H-imidazol-2-yl)benzoic acid has been employed in the synthesis of Metal–Organic Frameworks (MOFs). MOFs are versatile materials used in gas storage, catalysis, and separation processes. The imidazole-containing ligands contribute to the structural diversity and sensing properties of these frameworks (Liu et al., 2018).

3. Antimicrobial Studies

Imidazole analogs, including those derived from 3-(1H-imidazol-2-yl)benzoic acid, have been synthesized and investigated for their antimicrobial activity. They show potential against various pathogenic fungi and bacteria, indicating their applicability in developing new antimicrobial agents (Dahiya, 2008).

4. Coordination Polymers

The compound has been used in creating coordination polymers with diverse structures and properties. These materials find applications in luminescence, magnetism, and as catalysts. The unique coordination properties of imidazole derivatives contribute significantly to the formation of these polymers (He et al., 2020).

5. Corrosion

Inhibition Studies3-(1H-imidazol-2-yl)benzoic acid-based compounds have been investigated for their role in corrosion inhibition. These compounds exhibit potential as corrosion inhibitors for metals, offering applications in industrial maintenance and preservation. The study of these compounds contributes to the development of more effective and environmentally friendly corrosion inhibitors (Rbaa et al., 2020).

Safety And Hazards

“3-(1H-imidazol-2-yl)benzoic acid” may be irritating to the skin, eyes, and respiratory system . It may have harmful effects if inhaled or swallowed . Therefore, it is recommended to avoid prolonged exposure and not to breathe the vapor .

Future Directions

The future directions for “3-(1H-imidazol-2-yl)benzoic acid” and other imidazole compounds include further exploration of their broad range of chemical and biological properties . This could lead to the development of new drugs .

properties

IUPAC Name

3-(1H-imidazol-2-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O2/c13-10(14)8-3-1-2-7(6-8)9-11-4-5-12-9/h1-6H,(H,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNADQOFGANNAQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)O)C2=NC=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301303040
Record name 3-(1H-Imidazol-2-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301303040
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1H-imidazol-2-yl)benzoic acid

CAS RN

391668-62-5
Record name 3-(1H-Imidazol-2-yl)benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=391668-62-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(1H-Imidazol-2-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301303040
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
CN Ndi - 2011 - search.proquest.com
Most nuclease enzymes can hydrolyze phosphoester bonds (in DNA and RNA) by using metal ions cofactors that coordinate and activate water molecules in the enzymes' active sites. …
DMA COELHO - 2017 - repositorio.ufpe.br
O presente trabalho descreve a síntese hidrotérmica assistida por micro-ondas, caracterização e propriedades espectroscópicas e reológicas de géis e mix-géis (mistura de ligantes) …
Number of citations: 0 repositorio.ufpe.br

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